2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide
Description
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide is a chemical compound with the molecular formula C13H19ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetamide group attached to a diethylamino-substituted phenyl ring.
Properties
IUPAC Name |
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-4-16(5-2)11-6-7-12(10(3)8-11)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRKDTYAVVTGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide typically involves the reaction of 4-(diethylamino)-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are usually carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(diethylamino)phenyl]acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
- 2-chloro-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
Uniqueness
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .
Biological Activity
2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide, a compound structurally related to local anesthetics such as lidocaine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and a diethylamino moiety, contributing to its lipophilicity and biological activity. The presence of the acetamide functional group suggests potential interactions with biological targets, particularly in neuronal tissues.
Research indicates that 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide may modulate sodium channels in neurons. This modulation can lead to analgesic effects, similar to those observed with lidocaine. The diethylamino group enhances membrane penetration, increasing the compound's potency as a local anesthetic.
Local Anesthetic Effects
Studies have shown that the compound exhibits local anesthetic properties by blocking sodium channels, which is crucial for pain signal transmission. This effect is particularly relevant in surgical and pain management contexts.
Antimicrobial Activity
Emerging research highlights the compound's potential antimicrobial properties. It has been studied for its efficacy against various bacterial strains, indicating that it may inhibit bacterial growth through mechanisms similar to those of other known antimicrobial agents.
Case Studies and Research Findings
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Local Anesthetic Studies :
- In vitro studies demonstrated that 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide effectively blocked action potentials in neuronal cells, confirming its role as a sodium channel blocker.
- A comparative analysis with lidocaine showed that this compound had a similar onset time but prolonged duration of action in animal models.
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Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various strains including E. coli and S. aureus .
- Another investigation reported significant inhibition zones for the compound against multiple bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
